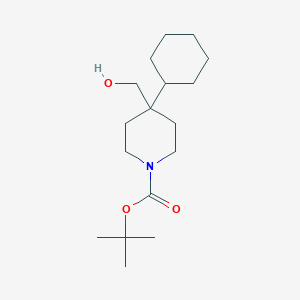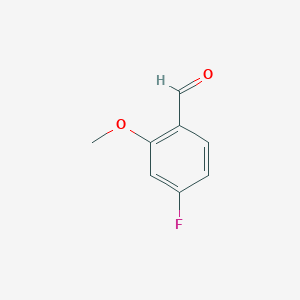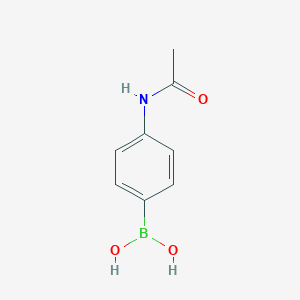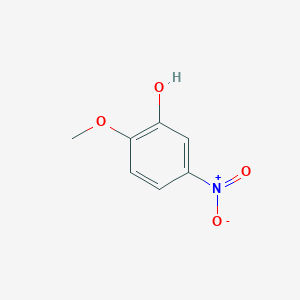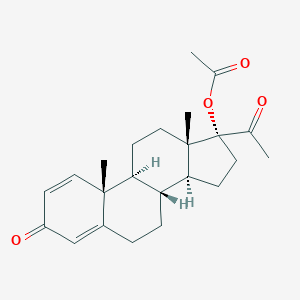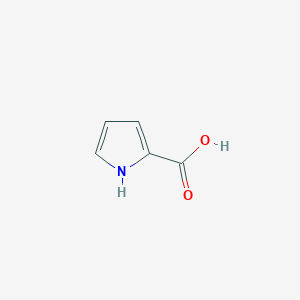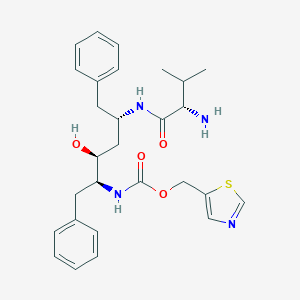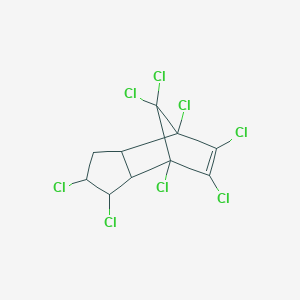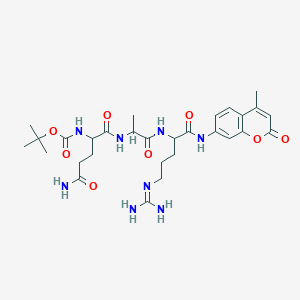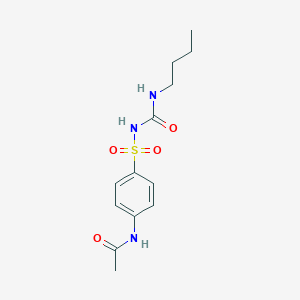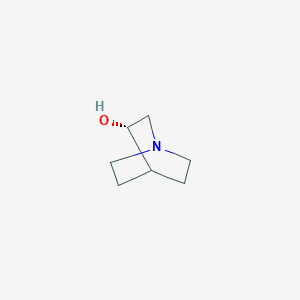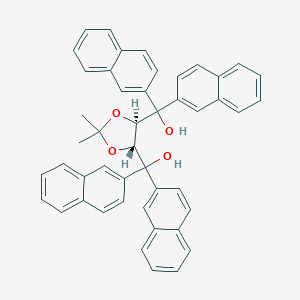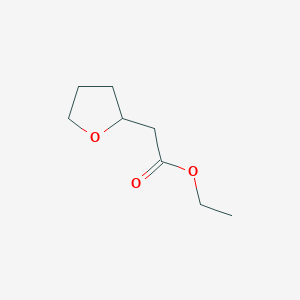
2-(Tetrahidrofuran-2-il)acetato de etilo
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Ethyl 2-(tetrahydrofuran-2-yl)acetate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential in drug development and pharmaceutical research.
Industry: It is used in the production of specialty chemicals and materials.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Ethyl 2-(tetrahydrofuran-2-yl)acetate is a chemical compound with the molecular formula C8H14O3
Mode of Action
The mode of action of Ethyl 2-(tetrahydrofuran-2-yl)acetate is currently unknown due to the lack of scientific studies on this specific compound . The interaction of this compound with its potential targets and the resulting changes at the molecular or cellular level are areas for future investigation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-(tetrahydrofuran-2-yl)acetate can be synthesized through various methods. One common method involves the reaction of tetrahydrofuran with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate . The reaction typically occurs in an anhydrous solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of ethyl 2-(tetrahydrofuran-2-yl)acetate often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(tetrahydrofuran-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Tetrahydrofuran-2-carboxylic acid.
Reduction: Tetrahydrofuran-2-ylmethanol.
Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
- Tetrahydrofuran-2-carboxylic acid
- Tetrahydrofuran-2-ylmethanol
- Ethyl 2-(furan-2-yl)acetate
Uniqueness
Ethyl 2-(tetrahydrofuran-2-yl)acetate is unique due to its tetrahydrofuran ring structure, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Propiedades
IUPAC Name |
ethyl 2-(oxolan-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-10-8(9)6-7-4-3-5-11-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSYYBGUDOYAMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20338832 | |
| Record name | Ethyl Tetrahydrofuran-2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2434-02-8 | |
| Record name | Ethyl Tetrahydrofuran-2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

